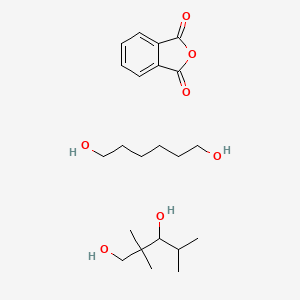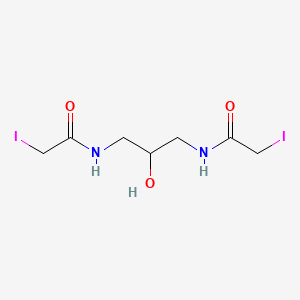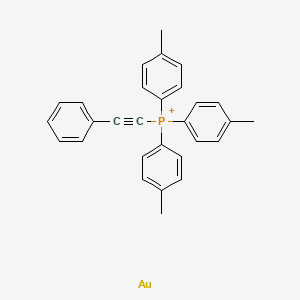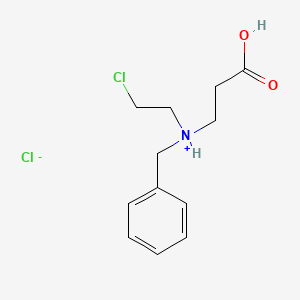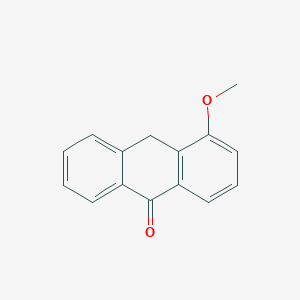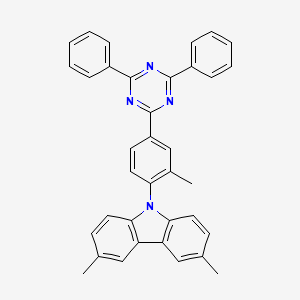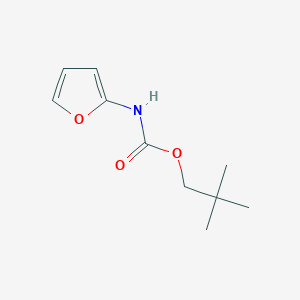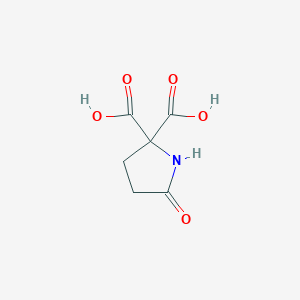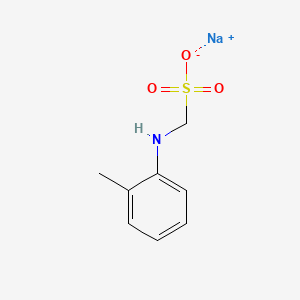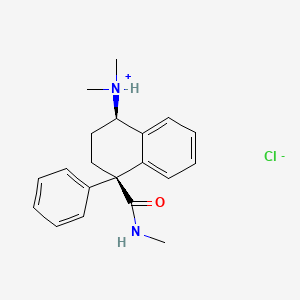
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, including the formation of the naphthamide core and the introduction of the dimethylamino group. Common synthetic routes may involve:
Formation of the Naphthamide Core: This step often involves the reaction of naphthalene derivatives with amines under specific conditions.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate catalysts to introduce the dimethylamino group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic reagents, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Citalopram: Another SSRI with similar pharmacological effects to sertraline.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, such as the naphthamide core and the presence of the dimethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63766-17-6 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
dimethyl-[(1R,4R)-4-(methylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21-19(23)20(15-9-5-4-6-10-15)14-13-18(22(2)3)16-11-7-8-12-17(16)20;/h4-12,18H,13-14H2,1-3H3,(H,21,23);1H/t18-,20-;/m1./s1 |
Clé InChI |
WELIWWBEWVZBFS-OVAHNPOGSA-N |
SMILES isomérique |
CNC(=O)[C@]1(CC[C@H](C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CNC(=O)C1(CCC(C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
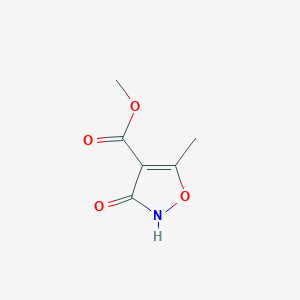
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
